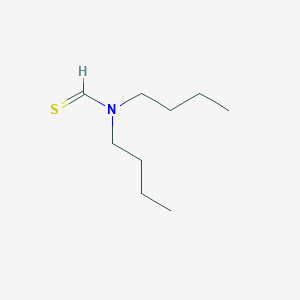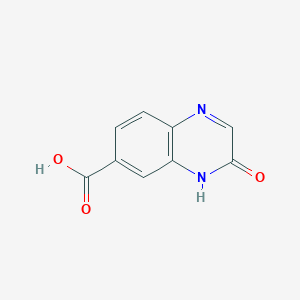
1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate
概要
説明
1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H18O3. It is an ester formed from the reaction of 2-methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate typically involves the esterification reaction between 2-methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Polymerization: The compound can participate in free radical polymerization reactions to form polymers with desirable properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Major Products Formed
Hydrolysis: 2-Methylprop-2-enoic acid and 1-(2-methylpropoxy)ethanol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polymers with specific properties tailored for applications in coatings, adhesives, and sealants.
科学的研究の応用
1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: Incorporated into materials to enhance their flexibility, durability, and resistance to environmental factors.
Biomedical Research: Investigated for its potential use in drug delivery systems and biodegradable materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable films.
作用機序
The mechanism of action of 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate in polymerization involves the formation of free radicals. These free radicals initiate the polymerization process by attacking the double bond in the 2-methylprop-2-enoate group, leading to the formation of long polymer chains. The molecular targets and pathways involved in this process include the activation of the double bond and the propagation of the polymer chain through successive addition of monomer units.
類似化合物との比較
Similar Compounds
Ethyl 2-methylprop-2-enoate: Similar in structure but with an ethyl group instead of the 1-(2-methylpropoxy) group.
Methyl 2-methylprop-2-enoate: Contains a methyl group instead of the 1-(2-methylpropoxy) group.
2-Methylprop-2-enoic acid: The parent acid from which the ester is derived.
Uniqueness
1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate is unique due to the presence of the 1-(2-methylpropoxy) group, which imparts specific properties to the compound. This group enhances the flexibility and hydrophobicity of the resulting polymers, making them suitable for applications where these properties are desired.
特性
IUPAC Name |
1-(2-methylpropoxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)6-12-9(5)13-10(11)8(3)4/h7,9H,3,6H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKOSBCHVLVLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620452 | |
| Record name | 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138554-09-3 | |
| Record name | 1-(2-Methylpropoxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B3047308.png)




![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3047315.png)








